molecular formula C20H24N2O7S B7702954 N-(2,5-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

Cat. No. B7702954
M. Wt: 436.5 g/mol
InChI Key: PCYHSOBWILWNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, commonly known as MOR-14, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOR-14 belongs to the class of compounds known as sulfonylphenylacetamides, which have been found to exhibit a range of biological activities.

Mechanism of Action

The precise mechanism of action of MOR-14 is not fully understood. However, studies have suggested that MOR-14 acts by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. Additionally, MOR-14 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MOR-14 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-proliferative effects, MOR-14 has been shown to inhibit the production of inflammatory cytokines, which play a critical role in the development of various diseases, including cancer. Furthermore, MOR-14 has been found to modulate the activity of specific signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MOR-14 in laboratory experiments is its potent anti-proliferative effects. Additionally, MOR-14 has been found to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using MOR-14 is its relatively low solubility, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving MOR-14. One area of interest is the development of more potent analogs of MOR-14 that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of MOR-14 and its potential therapeutic applications in various disease conditions. Finally, studies investigating the potential use of MOR-14 in combination with other therapeutic agents are warranted to determine its efficacy in treating various diseases.
Conclusion:
In conclusion, MOR-14 is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-proliferative effects, low toxicity, and ability to modulate specific signaling pathways make it a potential candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of MOR-14 involves the reaction of 2,5-dimethoxyaniline with 4-(morpholinosulfonyl)phenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield the final product.

Scientific Research Applications

MOR-14 has been investigated for its potential therapeutic applications in various disease conditions. One of the significant areas of research has been its role in cancer treatment. Studies have shown that MOR-14 exhibits potent anti-proliferative effects against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-26-16-5-8-19(27-2)18(13-16)21-20(23)14-29-15-3-6-17(7-4-15)30(24,25)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYHSOBWILWNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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